![molecular formula C6H2Cl2FI B1410413 1,4-Dichloro-2-fluoro-3-iodobenzene CAS No. 1803725-53-2](/img/structure/B1410413.png)
1,4-Dichloro-2-fluoro-3-iodobenzene
Overview
Description
1,4-Dichloro-2-fluoro-3-iodobenzene is a chemical compound used in scientific research . It is supplied by various chemical suppliers such as AOBChem USA .
Molecular Structure Analysis
The molecular formula of 1,4-Dichloro-2-fluoro-3-iodobenzene is C6H2Cl2FI . It has an average mass of 290.889 Da and a monoisotopic mass of 289.856232 Da .Chemical Reactions Analysis
While specific chemical reactions involving 1,4-Dichloro-2-fluoro-3-iodobenzene are not available, it’s worth noting that similar compounds like 4-fluoroiodobenzene have been used in various transition metal-mediated C-C and C-N cross-coupling reactions .Scientific Research Applications
Organic Synthesis
1,4-Dichloro-2-fluoro-3-iodobenzene: is a valuable halogenated building block in organic synthesis. Its reactivity allows for various substitutions and coupling reactions, which are fundamental in constructing complex organic molecules. For instance, it can undergo Suzuki coupling reactions, enabling the formation of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the synthesis of various drug candidates. Its halogen atoms can be strategically replaced with other functional groups, facilitating the development of new medicinal compounds with potential therapeutic applications .
Material Science
The halogen atoms in 1,4-Dichloro-2-fluoro-3-iodobenzene make it suitable for use in material science, particularly in the synthesis of novel polymers and functional materials. These materials may exhibit unique properties such as enhanced thermal stability or electrical conductivity .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods. Its distinct molecular signature helps in the accurate detection and quantification of similar compounds .
Environmental Science
1,4-Dichloro-2-fluoro-3-iodobenzene: may be used in environmental science to study the behavior of halogenated compounds in the environment. Research can include its transport, degradation, and potential effects on ecosystems .
Agricultural Chemistry
In the context of agricultural chemistry, this compound could be involved in the synthesis of new pesticides or herbicides. The halogen atoms provide sites for further chemical modifications, leading to the creation of compounds that can target specific pests or weeds without harming crops .
Safety and Hazards
The safety data sheet for a similar compound, 1,4-Dichloro-2-iodobenzene, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Halogenated benzenes can participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific halogens present and their positions on the benzene ring . These reactions can lead to a wide range of products with different properties and potential biological activities.
The biological activity of a halogenated benzene like “1,4-Dichloro-2-fluoro-3-iodobenzene” would depend on its specific interactions with biological molecules. For example, it could potentially interact with proteins or DNA in a cell, leading to changes in cellular function .
The pharmacokinetics of a compound like “1,4-Dichloro-2-fluoro-3-iodobenzene” would depend on factors such as its solubility, its stability in the body, and how it is metabolized by enzymes. These factors would influence how much of the compound is absorbed into the body, how it is distributed to different tissues, how long it stays in the body, and how it is eventually eliminated .
The action environment of “1,4-Dichloro-2-fluoro-3-iodobenzene” would be influenced by factors such as the pH of the environment, the presence of other molecules that it could react with, and the temperature .
properties
IUPAC Name |
1,4-dichloro-2-fluoro-3-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUKXLLABPFZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-fluoro-3-iodobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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